ZCL278

Description

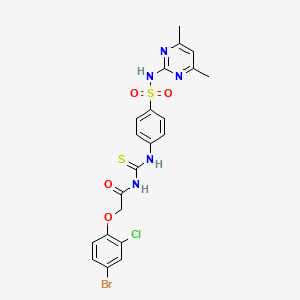

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDWYDHEBCGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZCL278's Mechanism of Action on Cdc42: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes including cytoskeletal organization, cell polarity, and migration. Its dysregulation is implicated in numerous pathologies, notably cancer. ZCL278 has emerged as a key small molecule modulator of Cdc42, offering a valuable tool for investigating Cdc42-dependent signaling and as a potential therapeutic lead. This technical guide provides a comprehensive overview of the mechanism of action of this compound on Cdc42, detailing its discovery, binding characteristics, and its dual functionality as both an inhibitor and a partial agonist. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.

Introduction to this compound

This compound is a cell-permeable small molecule identified through high-throughput in silico screening designed to discover compounds that could disrupt the interaction between Cdc42 and its specific guanine nucleotide exchange factor (GEF), intersectin (ITSN).[1][2] The primary mechanism of this compound is to act as a competitive inhibitor of the Cdc42-ITSN interaction by binding to a surface groove on Cdc42 that is critical for GEF binding.[1][2][3] By preventing this interaction, this compound inhibits the exchange of GDP for GTP, thereby maintaining Cdc42 in its inactive state and suppressing downstream signaling pathways.[1][2] This inhibitory action has been shown to disrupt various Cdc42-mediated cellular functions, including the formation of filopodia (microspikes), Golgi apparatus organization, and cell motility.[1][3][4]

Interestingly, subsequent studies have revealed a more nuanced mechanism of action, suggesting that under certain conditions, specifically in the absence of GEFs, this compound can act as a partial agonist, promoting the binding of GTP to Cdc42.[5] This dual activity underscores the complexity of its interaction with Cdc42 and highlights the importance of the experimental context when interpreting its effects.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in its interaction with Cdc42 and its effect on related Rho GTPases.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Method | Cell Line/System | Reference |

| Kd | 11.4 µM | Surface Plasmon Resonance (SPR) | Purified Cdc42 protein | [6] |

| IC50 | 7.5 µM | GEF-mediated mant-GTP binding assay | In vitro | [5] |

Table 2: Specificity of this compound for Rho GTPases

| GTPase | Activity | Method | Reference |

| Cdc42 | Inhibits GEF-mediated activation | mant-GTP binding assay | [5] |

| Rac1 | Ineffective at inhibiting | mant-GTP binding assay | [5] |

| RhoA | Ineffective at inhibiting | mant-GTP binding assay | [5] |

Mechanism of Action: A Dual Role

Inhibition of GEF-Mediated Cdc42 Activation

The primary and intended mechanism of action of this compound is the inhibition of Cdc42 activation by preventing the binding of GEFs, such as ITSN.[1][2] this compound was computationally designed to fit into a hydrophobic pocket on the surface of Cdc42, a region that is essential for its interaction with the DH (Dbl homology) domain of ITSN.[1][2][7] By occupying this binding site, this compound sterically hinders the association of ITSN with Cdc42, thereby preventing the GEF-catalyzed release of GDP and subsequent binding of GTP. This locks Cdc42 in its inactive, GDP-bound state.

The functional consequences of this inhibition are observed in various cellular assays. Treatment of cells with this compound leads to:

-

Abolishment of microspike formation: In Swiss 3T3 fibroblasts, this compound treatment prevents the formation of these actin-rich finger-like protrusions, a hallmark of Cdc42 activity.[1][3]

-

Disruption of Golgi organization: this compound disrupts the perinuclear localization of the Golgi apparatus, another cellular process regulated by Cdc42.[1][3]

-

Suppression of cell motility: In metastatic prostate cancer cells (PC-3), this compound significantly impedes cell migration and wound healing without affecting cell viability.[1][2]

Partial Agonist Activity in the Absence of GEFs

Paradoxically, in experimental settings devoid of GEFs, this compound has been observed to promote the binding of GTP to Cdc42.[5] This suggests that this compound binding can induce a conformational change in Cdc42 that facilitates nucleotide exchange, mimicking the active state. This agonistic effect is concentration-dependent and has been demonstrated in in vitro GTP-binding assays.[5] This dual functionality highlights the compound's complex interaction with the intricate regulatory mechanisms of Cdc42.

Signaling Pathways and Experimental Workflows

Cdc42 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical Cdc42 signaling pathway and the inhibitory action of this compound.

Caption: Cdc42 signaling and this compound's inhibitory action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effect of this compound on Cdc42 activity and downstream cellular functions.

Caption: Workflow for this compound characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to Cdc42.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (Cdc42).

-

Protocol Outline:

-

Immobilization of Cdc42: Purified recombinant Cdc42 is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A series of this compound concentrations are flowed over the sensor chip surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time as changes in the SPR signal (response units).

-

Data Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses to a 1:1 binding model.

-

GEF-Mediated Cdc42 Activation Assay (mant-GTP)

-

Objective: To measure the inhibitory effect of this compound on GEF-mediated GTP loading onto Cdc42.

-

Principle: This assay utilizes a fluorescent GTP analog, mant-GTP, whose fluorescence increases upon binding to a GTPase.

-

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer containing purified Cdc42 and the catalytic DH domain of a GEF (e.g., ITSN) is prepared.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture and pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of mant-GTP.

-

Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

IC50 Determination: The initial rates of the reaction at different this compound concentrations are used to calculate the IC50 value.

-

G-LISA for Cellular Cdc42 Activation

-

Objective: To quantify the levels of active, GTP-bound Cdc42 in cell lysates following treatment with this compound.

-

Principle: This is an ELISA-based assay where a plate is coated with a Cdc42-GTP binding protein. Active Cdc42 from cell lysates binds to the plate and is detected by a specific antibody.

-

Protocol Outline:

-

Cell Lysis: Cells treated with or without this compound (and potentially a Cdc42 activator) are lysed in a buffer that preserves GTPase activation states.

-

Binding to Plate: The lysates are added to the wells of the G-LISA plate and incubated to allow active Cdc42 to bind.

-

Washing: The wells are washed to remove unbound proteins and inactive Cdc42-GDP.

-

Detection: A primary antibody specific for Cdc42 is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Signal Quantification: A colorimetric substrate is added, and the absorbance is measured to quantify the amount of active Cdc42.

-

Immunofluorescence for Cellular Phenotypes

-

Objective: To visualize the effect of this compound on Cdc42-mediated cytoskeletal structures and organelle organization.

-

Principle: Cells are fixed and stained with fluorescently labeled antibodies or probes to visualize specific proteins and cellular components.

-

Protocol Outline:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Staining:

-

For filopodia visualization, cells are stained with fluorescently labeled phalloidin, which binds to F-actin.

-

For Golgi organization, cells are stained with an antibody against a Golgi marker protein (e.g., GM130).

-

-

Imaging: The stained cells are imaged using a fluorescence microscope.

-

Wound Healing (Scratch) Assay for Cell Migration

-

Objective: To assess the effect of this compound on the migratory capacity of cells.

-

Principle: A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured.

-

Protocol Outline:

-

Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a scratch in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh media containing this compound or a vehicle control is added.

-

Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 hours).

-

Analysis: The area of the wound is measured over time to quantify the rate of cell migration and wound closure.

-

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of Cdc42 in cellular physiology and disease. Its primary mechanism of action as a competitive inhibitor of the Cdc42-GEF interaction provides a powerful means to dissect Cdc42-dependent signaling pathways. The discovery of its partial agonist activity under specific conditions adds a layer of complexity that warrants careful consideration in experimental design and data interpretation. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of Cdc42 biology and its therapeutic potential.

References

- 1. G-LISA Assay for Cdc42 Activation [bio-protocol.org]

- 2. content.abcam.com [content.abcam.com]

- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]

- 5. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 6. Cdc42 Activation Assay Kit | 17-286 [merckmillipore.com]

- 7. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

ZCL278: A Technical Guide to a Selective Cdc42 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCL278 is a potent and selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a key member of the Rho GTPase family. By directly binding to Cdc42, this compound allosterically inhibits the interaction between Cdc42 and its Guanine Nucleotide Exchange Factors (GEFs), such as Intersectin (ITSN). This inhibitory action prevents the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), thereby locking Cdc42 in its inactive state. The functional consequence of this compound-mediated Cdc42 inhibition is the disruption of numerous cellular processes that are critically dependent on Cdc42 signaling. These include the formation of filopodia and microspikes, organization of the Golgi apparatus, cell polarity, and cell migration. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective modulator of Cdc42.[1][2] It was identified through high-throughput in silico screening for compounds that could fit into a surface groove on Cdc42 that is critical for GEF binding.[1][2] The primary mechanism of this compound is its direct binding to Cdc42, which has been confirmed by fluorescence spectroscopy and surface plasmon resonance.[3][4] This binding event is thought to induce a conformational change in Cdc42, mimicking an interaction with its GEF, Intersectin.[3] This "mimicry" paradoxically renders the protein unable to be activated via nucleotide exchange, effectively inhibiting its function.[3]

The binding of this compound to Cdc42 has been localized to the Switch 1 region of the protein.[3][4] This region is crucial for the interaction with GEFs. By occupying this site, this compound sterically hinders the binding of GEFs, thus preventing the GDP-GTP exchange that is necessary for Cdc42 activation. Consequently, downstream signaling pathways that are dependent on active, GTP-bound Cdc42 are attenuated.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that characterize the interaction of this compound with Cdc42 and its effects on cellular functions.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | 11.4 μM | Surface Plasmon Resonance (SPR) | [3] |

| IC50 (GEF-mediated Cdc42 activation) | ~50 μM (inferred from effective concentration in assays) | G-LISA | [1] |

| Effective Concentration (Microspike Inhibition) | 50 μM | Immunofluorescence Microscopy (Swiss 3T3 cells) | [1] |

| Effective Concentration (Cell Migration Inhibition) | 50 μM | Wound Healing Assay (PC-3 cells) | [2] |

| Effective Concentration (Neuronal Branching Inhibition) | 50 μM | Immunofluorescence Microscopy (Primary Cortical Neurons) | [1][2] |

Signaling Pathway

This compound intervenes at a critical point in the Rho GTPase signaling cascade. The following diagram illustrates the canonical Cdc42 activation cycle and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a representative method for determining the binding affinity (Kd) of this compound to Cdc42.

Objective: To quantitatively measure the direct binding of this compound to purified Cdc42 protein.

Materials:

-

BIAcore instrument (or equivalent SPR system)

-

CM5 sensor chip

-

Recombinant human Cdc42 protein

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

-

Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Ligand Immobilization: Inject a solution of recombinant Cdc42 (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~2000-3000 response units).

-

Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

Analyte Binding: Inject a series of concentrations of this compound (e.g., 0.1 µM to 100 µM) in running buffer over the immobilized Cdc42 surface at a constant flow rate (e.g., 30 µL/min). Each injection should be followed by a dissociation phase where only running buffer flows over the chip.

-

Regeneration: If necessary, regenerate the sensor surface between analyte injections with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

Data Analysis: The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

G-LISA for Cdc42 Activation

This protocol describes a method to measure the level of active, GTP-bound Cdc42 in cell lysates.

Objective: To determine the effect of this compound on the activation state of Cdc42 in a cellular context.

Materials:

-

G-LISA™ Cdc42 Activation Assay Kit (or equivalent)

-

Swiss 3T3 fibroblasts or other suitable cell line

-

This compound

-

Cdc42 activator (e.g., Bradykinin)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate Swiss 3T3 cells and grow to ~70-80% confluency.

-

Serum-starve the cells for 2-4 hours prior to treatment.

-

Pre-treat the cells with 50 µM this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a Cdc42 activator for a short period (e.g., 2-5 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer provided in the kit.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

G-LISA Assay:

-

Add equal amounts of protein from each lysate to the wells of the Cdc42-GTP binding plate.

-

Follow the manufacturer's instructions for incubation, washing, and addition of the detection antibody and substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Normalize the results to the protein concentration and express the level of active Cdc42 as a fold change relative to the control.

-

Wound Healing (Scratch) Assay for Cell Migration

This protocol details a common method to assess the effect of this compound on cell migration.

Objective: To evaluate the inhibitory effect of this compound on the collective migration of a cell monolayer.

Materials:

-

PC-3 prostate cancer cells (or other migratory cell line)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tip

-

This compound

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed PC-3 cells in 24-well plates and grow them to form a confluent monolayer.

-

Wound Creation: Create a linear "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing either 50 µM this compound or vehicle (DMSO).

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis:

-

Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure or the percentage of the wound area remaining at each time point.

-

Compare the migration rate between this compound-treated and control cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on cell migration.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of Cdc42 in cellular physiology and pathology. Its selectivity and cell permeability make it suitable for a wide range of in vitro studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into Cdc42-mediated signaling pathways and their implications in diseases such as cancer and neurological disorders. Further research may focus on optimizing the potency and specificity of this compound and its derivatives for potential therapeutic applications.

References

- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]

- 4. researchgate.net [researchgate.net]

ZCL278: A Technical Guide to a Selective Cdc42 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ZCL278, a potent and cell-permeable small molecule inhibitor of the Rho GTPase, Cell division cycle 42 (Cdc42). Cdc42 is a critical regulator of numerous cellular processes, including cytoskeletal organization, cell polarity, migration, and cell cycle progression.[1][2] Its dysregulation is implicated in various pathologies, particularly in cancer, making it a significant target for therapeutic intervention.[2][3][4] this compound serves as a valuable pharmacological tool for investigating Cdc42-mediated signaling pathways and exploring its therapeutic potential.

This compound: Chemical and Pharmacological Profile

This compound was identified through high-throughput in silico screening designed to find compounds that disrupt the interaction between Cdc42 and its specific guanine nucleotide exchange factor (GEF), Intersectin (ITSN).[5][6][7]

| Property | Value | Reference |

| Chemical Name | 2-(4-bromo-2-chlorophenoxy)-N-[[[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]amino]thioxomethyl]-acetamide | [8] |

| Molecular Formula | C₂₁H₁₉BrClN₅O₄S₂ | [8][9][10] |

| Formula Weight | 584.9 g/mol | [8][10] |

| CAS Number | 587841-73-4 | [8][9] |

| Binding Affinity (Kd) | 6.4 - 11.4 µM (via Surface Plasmon Resonance) | [1][8][9] |

| Solubility | DMSO: 20 mg/mL; DMF: 25 mg/mL | [8] |

Mechanism of Action

Cdc42 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, such as ITSN.[4] this compound exerts its inhibitory effect by directly binding to a surface groove on Cdc42.[5][7][8] This binding site is critical for the interaction with ITSN.[5][6][11] By occupying this pocket, this compound sterically hinders the Cdc42-ITSN interaction, thereby preventing the exchange of GDP for GTP and keeping Cdc42 in its inactive state.[6][12]

Computational docking studies suggest that this compound forms favorable interactions with key residues in this pocket, including Thr35, Val36, Asp38, Asn39, Phe56, and Asp57.[3][5][13] This mechanism provides specificity for Cdc42, as demonstrated by studies showing this compound does not inhibit RhoA- or Rac1-mediated phenotypes.[7]

Cellular Effects and Quantitative Data

This compound has been shown to inhibit a range of Cdc42-dependent cellular processes without affecting cell viability.[5][6] Its effects are concentration-dependent and provide strong evidence for its utility in studying Cdc42 signaling.

| Cellular Process | Model System | This compound Concentration | Observed Effect | Reference |

| Microspike/Filopodia Formation | Swiss 3T3 Fibroblasts | 50 µM | Abolished microspike formation, a characteristic of Cdc42 activity. | [5][6][7] |

| Golgi Organization | Swiss 3T3 Fibroblasts | 50 µM | Disrupted GM130-docked Golgi structures. | [1][5][6] |

| Cell Migration (Wound Healing) | PC-3 Prostate Cancer Cells | 5 µM | 30% wound closure vs. 41% in control. | [5] |

| Cell Migration (Wound Healing) | PC-3 Prostate Cancer Cells | 50 µM | 8% wound closure vs. 41% in control. | [5] |

| Neuronal Branching | Primary Cortical Neurons | 50 µM | Reduced the number of neuronal branches after 5-10 min. | [5][6][7] |

| Cdc42 Activity (G-LISA) | Swiss 3T3 Fibroblasts | 50 µM | Inhibited Cdc42 activation stimulated by a Cdc42 activator. | [7] |

| Chemotaxis | HL-60 Neutrophils | 10 - 100 µM | Dose-dependently blocked Cdc42 activation in response to fMLF. | [14] |

Note: In some contexts, particularly in the absence of a GEF, this compound has been observed to act as a partial agonist, potentially inducing a conformational change in Cdc42 that mimics an activated state.[15] This highlights the complexity of its interaction and warrants consideration during experimental design.

Key Signaling Pathways Modulated by this compound

Cdc42 is a central node in signaling pathways that control the actin cytoskeleton. Upon activation, Cdc42-GTP binds to and activates downstream effectors, such as Wiskott-Aldrich syndrome protein (WASP) and p21-activated kinase (PAK). These effectors, in turn, regulate actin polymerization through complexes like Arp2/3, leading to the formation of structures like filopodia and microspikes.[7][16] this compound disrupts these events by preventing the initial activation step.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Cdc42 Activity Pull-Down Assay

This protocol is for determining the relative amount of active, GTP-bound Cdc42 in cell lysates. It utilizes the p21-binding domain (PBD) of the PAK effector, which specifically binds to active Cdc42.

Materials:

-

Cells of interest cultured to desired confluency.

-

This compound (and/or other activators/inhibitors).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

1X Assay/Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, plus protease inhibitors).[17]

-

PAK-PBD Agarose Beads.[17]

-

Microcentrifuge tubes.

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

-

Primary antibody: Anti-Cdc42 monoclonal antibody.[17]

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Method:

-

Cell Treatment: Culture cells to ~70-80% confluency. If applicable, serum-starve cells to reduce basal Cdc42 activity. Treat cells with this compound, a known Cdc42 activator (positive control), or vehicle (negative control) for the desired time.

-

Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add ice-cold 1X Lysis Buffer and scrape cells. Transfer the lysate to a microcentrifuge tube.[17]

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[17]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate (e.g., via BCA assay). Equalize the protein concentration for all samples using Lysis Buffer. It is critical that all samples have identical protein concentrations.[18]

-

Pull-Down: To 500 µg - 1 mg of cell lysate, add ~20-40 µL of PAK-PBD agarose bead slurry.[17]

-

Incubation: Incubate the tubes at 4°C for 1 hour with gentle agitation (e.g., on a rotator).[17]

-

Washing: Pellet the beads by brief centrifugation (10 sec at 14,000 x g). Aspirate the supernatant. Wash the beads three times with 1X Lysis Buffer, pelleting the beads between each wash.

-

Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the bead pellet and boil for 5 minutes to elute the bound proteins.

-

Western Blot: Centrifuge the tubes and load the supernatant onto an SDS-PAGE gel. Also, load a small amount (10-20 µg) of the total cell lysate from step 4 to serve as a loading control for total Cdc42 expression.

-

Detection: Following electrophoresis and transfer, probe the membrane with an anti-Cdc42 antibody. Visualize with a suitable secondary antibody and chemiluminescence.

Data Analysis:

-

Quantify the band intensity for the pull-down lanes (active Cdc42) and the total lysate lanes (total Cdc42).

-

The level of Cdc42 activity is expressed as the ratio of the active Cdc42 signal to the total Cdc42 signal.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses 2D cell migration by creating an artificial gap or "wound" in a confluent cell monolayer.

Materials:

-

Cells that form a confluent monolayer (e.g., PC-3).[5]

-

Culture plates (e.g., 24-well plates).

-

Sterile pipette tips (p200 or p1000).

-

Culture medium, with or without serum, containing this compound or vehicle control.

-

Phase-contrast microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Method:

-

Cell Seeding: Seed cells in a multi-well plate and grow until they form a fully confluent monolayer.

-

Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a low-serum or serum-free medium for 12-24 hours before the assay.

-

Creating the Wound: Using a sterile pipette tip, make a straight scratch through the center of the monolayer.[5]

-

Washing: Gently wash the well with PBS or serum-free medium to remove dislodged cells and debris.

-

Treatment: Add fresh medium containing the desired concentrations of this compound or vehicle control.[5]

-

Image Acquisition (Time 0): Immediately place the plate on a microscope and capture images of the wound at defined locations. These will serve as the baseline (T=0).

-

Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

-

Image Acquisition (Time X): Capture images of the same wound locations at subsequent time points (e.g., 12, 24, 48 hours).

Data Analysis:

-

Measure the area or the width of the wound at T=0 and at each subsequent time point for all conditions.

-

Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area_T0 - Area_TX) / Area_T0] * 100

-

Compare the rate of wound closure between this compound-treated cells and control cells. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Protocol 3: Filopodia/Microspike Formation Assay

This morphological assay visualizes the effect of this compound on actin-based structures characteristic of Cdc42 activity.

Materials:

-

Fibroblastic cells (e.g., Swiss 3T3).[5]

-

Glass coverslips in a multi-well plate.

-

Cell treatment reagents (this compound, activator like Bradykinin, vehicle).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Staining Solution: Fluorescently-labeled Phalloidin (e.g., Rhodamine-Phalloidin or Alexa Fluor 488 Phalloidin) to stain F-actin.

-

Nuclear Stain (Optional): DAPI.

-

Antifade mounting medium.

-

Fluorescence microscope.

Method:

-

Cell Seeding: Seed Swiss 3T3 cells onto sterile glass coverslips and allow them to adhere and grow for 24-48 hours.

-

Serum Starvation: Replace the growth medium with serum-free medium for at least 4 hours to reduce RhoA-mediated stress fibers and basal Cdc42 activity.

-

Treatment: Treat the serum-starved cells with this compound or vehicle for a defined period (e.g., 1 hour). A positive control can be included by stimulating cells with a Cdc42 activator for a short period (e.g., 5-10 minutes) before fixation.

-

Fixation: Aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Staining: Wash three times with PBS. Incubate the coverslips with the fluorescent phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark. If desired, DAPI can be included.

-

Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images focusing on the cell periphery to observe microspikes/filopodia.

Data Analysis:

-

Qualitatively assess the presence or absence of fine, finger-like projections (microspikes/filopodia) at the cell edge.

-

For quantitative analysis, count the number of cells exhibiting microspikes or measure the number and length of filopodia per cell across different treatment groups.

References

- 1. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]

- 2. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. molnova.com [molnova.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. portlandpress.com [portlandpress.com]

- 12. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. Locally excitable Cdc42 signals steer cells during chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

ZCL278: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCL278 is a small molecule modulator of the Rho GTPase, Cell division cycle 42 (Cdc42). Initially identified through in-silico screening as an inhibitor of the Cdc42-Intersectin (ITSN) interaction, this compound has become a valuable tool for studying Cdc42-mediated cellular processes. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a summary of key quantitative data, detailed experimental protocols for seminal assays, and visualizations of relevant signaling pathways and experimental workflows. Recent findings on its dual functionality as a partial agonist and its in vivo pharmacokinetic profile and efficacy in a preclinical model of chronic kidney disease are also discussed.

Discovery and Development

This compound was discovered through a high-throughput in-silico virtual screening of a chemical compound library to identify molecules that could fit into a surface groove on Cdc42 critical for its interaction with the guanine nucleotide exchange factor (GEF), Intersectin (ITSN).[1][2] This computational approach aimed to find compounds that could mimic the interaction of ITSN with Cdc42, thereby modulating its activity.[1][2] Subsequent in vitro and cell-based assays confirmed this compound as a direct binder of Cdc42 and a modulator of its function.[1][2]

While initially characterized as an inhibitor, subsequent research has revealed a more complex, context-dependent mechanism of action, with some studies describing it as a partial agonist of Cdc42.[3][4] More recently, the first in vivo pharmacokinetic and efficacy data for this compound have been published, demonstrating its potential for further preclinical and clinical development in non-cancer indications such as chronic kidney disease.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound - Cdc42 | 11.4 µM | Surface Plasmon Resonance (SPR) | [2] |

| In Vitro Efficacy | |||

| ZCL367 IC50 (Cdc42) | 0.098 µM | GEF-mediated mant-GTP binding | [3] |

| ZCL367 IC50 (Rac1) | 0.19 µM | GEF-mediated mant-GTP binding | [3] |

| ZCL367 IC50 (RhoA) | 29.7 µM | GEF-mediated mant-GTP binding | [3] |

| In Vivo Pharmacokinetics (Rat) | |||

| Absolute Oral Bioavailability (Male) | 10.99% | LC-MS/MS | [5] |

| Absolute Oral Bioavailability (Female) | 17.34% | LC-MS/MS | [5] |

| Note: IC50 values are for the related compound ZCL367, which was developed from the same chemical library as this compound. |

Mechanism of Action

This compound directly binds to Cdc42 in a pocket that overlaps with the binding site for the guanine nucleotide exchange factor, ITSN.[1][2] This interaction was initially shown to inhibit Cdc42-mediated cellular processes.[1][2]

The Dual Role of this compound: Inhibitor and Partial Agonist

While the foundational research on this compound characterized it as an inhibitor of Cdc42 function, subsequent studies have revealed a more nuanced, dual role.[1][2][3][4] The functional outcome of this compound binding to Cdc42 appears to be context-dependent, particularly on the presence or absence of GEFs.

-

As an inhibitor: In the presence of GEFs like ITSN, this compound competes for binding to Cdc42, thereby preventing the GEF-mediated exchange of GDP for GTP and subsequent activation of Cdc42.[1][2] This inhibitory activity is responsible for the observed suppression of Cdc42-mediated processes like filopodia formation and cell migration in many experimental settings.[1][2]

-

As a partial agonist: In the absence of GEFs, this compound has been shown to act as a partial agonist, promoting the intrinsic GTP binding of Cdc42 and inducing a conformational change that mimics the GEF-activated state.[3][4] This can lead to a low level of Cdc42 activation, which explains some paradoxical observations of this compound inducing microspike formation in certain contexts.[3][4]

This dual functionality highlights the complexity of targeting GTPase signaling and underscores the importance of the specific cellular context when interpreting the effects of small molecule modulators.

Signaling Pathway

This compound primarily impacts the Cdc42 signaling pathway, which is a crucial regulator of cytoskeletal dynamics, cell polarity, and cell migration.[6][7] By modulating the activity of Cdc42, this compound affects downstream effector proteins that control these processes.

Experimental Protocols

Detailed methodologies for key experiments cited in the discovery and characterization of this compound are provided below. These protocols are based on the descriptions in the primary literature and may require optimization for specific experimental conditions.

In Silico Virtual Screening

The discovery of this compound was initiated by a computational screen to identify potential small molecule binders to Cdc42.

Protocol:

-

Protein Preparation: The three-dimensional crystal structure of Cdc42 complexed with a GEF (e.g., ITSN) is obtained from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Compound Library: A large database of commercially available small molecules (e.g., the ZINC database) is used for the virtual screen.

-

Docking: A molecular docking program is used to systematically place each compound from the library into the defined binding pocket on the surface of Cdc42. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

-

Scoring: Each docked pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., binding energy).

-

Hit Selection: Compounds with the most favorable docking scores are selected as potential "hits" for further experimental validation.

Cdc42 Activation Assay (Pull-down)

This assay is used to measure the levels of active, GTP-bound Cdc42 in cell lysates.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)

-

PAK1-PBD (p21-activated kinase 1 p21-binding domain) agarose beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Anti-Cdc42 antibody

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

Protocol:

-

Cell Lysis: Treat cells with this compound or control vehicle. Lyse the cells on ice with cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down: Incubate equal amounts of protein lysate with PAK1-PBD agarose beads. These beads specifically bind to the active, GTP-bound form of Cdc42. For controls, lysates can be pre-loaded with GTPγS or GDP.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Cdc42 antibody to detect the amount of active Cdc42.

Microspike Formation Assay

This assay visualizes the effect of this compound on the formation of filopodia (microspikes), which are actin-rich membrane protrusions regulated by Cdc42.

Materials:

-

Swiss 3T3 fibroblasts

-

Cell culture medium

-

This compound

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (to stain F-actin)

-

DAPI (to stain nuclei)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed Swiss 3T3 cells on coverslips and allow them to adhere and grow.

-

Serum Starvation: Serum-starve the cells to reduce baseline Cdc42 activity.

-

Treatment: Treat the cells with this compound or a vehicle control for the desired time.

-

Stimulation: Stimulate the cells with a Cdc42 activator (e.g., bradykinin) to induce microspike formation.

-

Fixation and Staining: Fix the cells, permeabilize them, and stain with fluorescently labeled phalloidin and DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and length of microspikes per cell.

Neuronal Branching Assay

This assay assesses the impact of this compound on the development of neuronal processes, a process in which Cdc42 plays a critical role.

Materials:

-

Primary cortical neurons

-

Neuron culture medium

-

This compound

-

Fixative

-

Permeabilization buffer

-

Antibodies against neuronal markers (e.g., MAP2) and F-actin (phalloidin)

-

Fluorescence microscope

Protocol:

-

Neuron Culture: Isolate and culture primary cortical neurons on a suitable substrate.

-

Treatment: After a period of in vitro culture to allow for initial neurite outgrowth, treat the neurons with this compound or a vehicle control.

-

Fixation and Staining: Fix the neurons and stain for neuronal markers and F-actin to visualize the morphology of axons and dendrites.

-

Imaging and Analysis: Capture images of the neurons and quantify parameters such as the number of primary neurites, total neurite length, and the number of branch points.

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

PC-3 prostate cancer cells (or other migratory cell line)

-

Cell culture medium

-

This compound

-

Pipette tip or cell scraper

-

Microscope with a camera

Protocol:

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove detached cells and then add fresh medium containing this compound or a vehicle control.

-

Imaging: Capture images of the wound at the beginning of the experiment (time 0) and at various time points thereafter (e.g., 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the rate of wound closure over time.

In Vivo Studies

A recent study investigated the in vivo pharmacokinetics and efficacy of this compound in a mouse model of chronic kidney disease (CKD).[5]

Pharmacokinetics in Rats:

-

Absorption and Bioavailability: ZCL-278 exhibited moderate oral bioavailability in rats, with values of 10.99% in males and 17.34% in females.[5]

-

Distribution: The compound was rapidly and widely distributed in various tissues, with notable accumulation in the kidney and heart.[5]

-

Excretion: A small amount of ZCL-278 was excreted through urine and feces.[5]

Efficacy in a CKD Mouse Model:

-

Model: Adenine-induced CKD in mice.

-

Effects of this compound: Administration of this compound significantly ameliorated the pathological features of CKD, including:

These findings provide the first evidence of in vivo efficacy for this compound and suggest its therapeutic potential beyond oncology.

Conclusion

This compound has emerged as a pivotal chemical probe for dissecting the complex roles of Cdc42 in cellular physiology and pathology. Its discovery through in-silico methods highlights the power of computational approaches in modern drug discovery. The elucidation of its dual functionality as both an inhibitor and a partial agonist provides valuable insights into the intricacies of targeting Rho GTPase signaling. The recent in vivo data demonstrating favorable pharmacokinetic properties and efficacy in a model of chronic kidney disease opens new avenues for the therapeutic application of this compound and its analogs. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies and for those interested in the broader field of small molecule modulation of GTPase signaling. Further research is warranted to fully explore the therapeutic potential of this compound in various disease contexts.

References

- 1. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic profiling of ZCL-278, a cdc42 inhibitor, and its effectiveness against chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

ZCL278: A Technical Guide to its Role in Inhibiting the Cdc42-Intersectin Interaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cell division cycle 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of diverse cellular functions, including cytoskeletal organization, cell polarity, and migration. Its activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, leading to Cdc42 activation. Intersectin (ITSN) is a GEF that specifically activates Cdc42. The dysregulation of the Cdc42 signaling pathway is implicated in numerous pathologies, including cancer and neurological disorders, making it a compelling therapeutic target. ZCL278 is a small molecule inhibitor identified through in silico screening, designed to specifically disrupt the protein-protein interaction between Cdc42 and ITSN. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and cellular processes.

Introduction to the Cdc42-ITSN Signaling Axis

Cdc42 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is principally regulated by three classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): Promote the dissociation of GDP, allowing GTP to bind, thereby activating the GTPase. Intersectin (ITSN) is a well-characterized GEF specific for Cdc42.[1][2]

-

GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTP hydrolysis activity of Cdc42, returning it to the inactive GDP-bound state.

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): Sequester inactive GDP-bound Cdc42 in the cytoplasm, preventing its activation.

The interaction between Cdc42 and its specific GEFs, such as ITSN, is a crucial step for its activation and subsequent engagement of downstream effector proteins that mediate cellular responses like filopodia formation, cell cycle progression, and motility.[2][3] Disrupting this interaction provides a targeted approach to modulate Cdc42 activity.

This compound: Mechanism of Action

This compound was identified through high-throughput in silico screening of chemical libraries for compounds capable of fitting into a surface groove on Cdc42 that is critical for GEF binding.[3][4] The design was based on the known three-dimensional structure of the Cdc42-ITSN complex.[1][2]

The molecule acts as a direct binder to Cdc42, occupying the binding pocket that ITSN would normally engage.[1][4] This competitive inhibition prevents ITSN from catalyzing the nucleotide exchange, thereby keeping Cdc42 in its inactive state. Computational docking studies and experimental evidence suggest that this compound forms favorable interactions with key residues in this pocket, including Thr35, Val36, Asn39, and Asp57, through a combination of hydrogen bonds and hydrophobic interactions.[1][5] By mimicking the interaction of ITSN, this compound effectively functions as a protein-protein interaction inhibitor.[6]

Interestingly, some studies have reported that while this compound inhibits GEF-mediated Cdc42 activation, it can also act as a partial agonist in the absence of a GEF, potentially by inducing a conformational change in Cdc42 that slightly favors GTP binding.[7][8] This dual activity underscores the complexity of its mechanism and is an important consideration for experimental design.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key parameters.

Table 1: Biochemical Parameters of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 11.4 µM | Surface Plasmon Resonance (SPR) | [9] |

| 7.75 µM | Isothermal Titration Calorimetry (ITC) | [10] | |

| 12.6 µM | Fluorescence Titration | [10] |

| IC50 (GEF-mediated) | 7.5 µM | mant-GTP GEF Assay |[7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| GTP-Cdc42 Levels | Swiss 3T3 | 50 µM | ~80% decrease in active Cdc42 | [1][3] |

| Wound Healing | PC-3 | 5 µM | 30% wound closure vs 41% control | [1] |

| PC-3 | 50 µM | 8% wound closure vs 41% control | [1] | |

| Neuronal Branching | Primary Cortical Neurons | 50 µM | Significant reduction in branch number | [1][3] |

| Microspike Formation | Swiss 3T3 | 50 µM | Abolished microspike formation |[4][9] |

Detailed Experimental Protocols

Reproducing the findings related to this compound requires precise experimental procedures. Below are detailed protocols for key assays.

In Vitro Binding Assays

Surface Plasmon Resonance (SPR) SPR is used to measure the binding kinetics and affinity between this compound and Cdc42 in real-time.

-

Immobilization: Purified recombinant Cdc42 protein is immobilized on a sensor chip surface (e.g., CM5 chip).

-

Analyte Injection: A series of this compound solutions at varying concentrations are flowed over the chip surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of this compound binding to Cdc42, is measured and recorded as a response unit (RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Fluorescence Titration This method leverages the intrinsic tryptophan fluorescence of Cdc42 to monitor binding.[1]

-

Preparation: A solution of purified Cdc42 is placed in a fluorometer cuvette. The protein is excited at ~295 nm, and the emission spectrum is recorded (peak typically at ~340-350 nm).

-

Titration: Small aliquots of a concentrated this compound stock solution are sequentially added to the Cdc42 solution.

-

Measurement: After each addition and a brief incubation period, the fluorescence emission intensity at the peak wavelength is recorded.

-

Analysis: The change in fluorescence intensity is plotted against the this compound concentration. The data is then fitted to a binding isotherm equation to calculate the Kd.

GEF Activity Assay (mant-GTP based)

This assay measures the rate of nucleotide exchange on Cdc42 and its inhibition by this compound.[7]

-

Principle: Mant-GTP is a fluorescent analog of GTP. Its fluorescence increases significantly when it binds to a GTPase, moving from an aqueous to a hydrophobic protein environment.

-

Reaction Mix: Prepare a reaction buffer containing purified, GDP-loaded Cdc42 and the catalytic DH-PH domain of ITSN.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mix and pre-incubate.

-

Initiation: Start the reaction by adding mant-GTP.

-

Measurement: Monitor the increase in fluorescence intensity over time using a plate reader or fluorometer.

-

Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Based Functional Assays

Wound Healing (Scratch) Assay This assay assesses the effect of this compound on collective cell migration.[1][3]

-

Cell Culture: Grow a confluent monolayer of cells (e.g., PC-3 prostate cancer cells) in a multi-well plate.

-

Wounding: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing this compound at the desired concentrations (e.g., 5 µM, 50 µM) or a vehicle control.

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24 hours).

-

Quantification: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the effect on cell migration.

G-LISA™ (GTPase-ELISA) Assay This colorimetric assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.[1]

-

Cell Treatment: Culture cells (e.g., Swiss 3T3) and serum-starve them to reduce basal Cdc42 activity. Treat cells with this compound (e.g., 50 µM) for 1 hour, followed by stimulation with a Cdc42 activator if desired.

-

Lysis: Rapidly lyse the cells using the provided ice-cold lysis buffer to "freeze" the GTPase in its current activation state.

-

Assay Plate: Add the clarified cell lysates to a 96-well plate that is coated with a Cdc42-GTP-binding protein. Only active, GTP-bound Cdc42 from the lysate will bind to the wells.

-

Detection: Wash the plate to remove unbound proteins. Add a specific anti-Cdc42 antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Readout: Add an HRP substrate to generate a colorimetric signal, which is then read at 490 nm using a plate reader. The signal intensity is directly proportional to the amount of active Cdc42 in the sample.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that this compound disrupts the physical interaction between Cdc42 and ITSN within the cell.

-

Cell Culture and Treatment: Grow cells to a suitable confluency and treat with this compound or a vehicle control for a specified period.

-

Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-Cdc42) to the cleared cell lysate and incubate to form antibody-protein complexes.

-

Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).

-

Western Blotting: Analyze the eluted proteins by Western blot using an antibody against the "prey" protein (e.g., anti-ITSN). A reduced amount of co-precipitated ITSN in the this compound-treated sample compared to the control indicates that the inhibitor has disrupted the interaction.

Cellular Consequences of Cdc42-ITSN Inhibition by this compound

By preventing the activation of Cdc42, this compound induces several distinct and observable cellular phenotypes that are consistent with the known functions of the GTPase.

-

Disruption of Cytoskeleton: this compound treatment leads to the abolishment of Cdc42-mediated actin structures such as microspikes and filopodia in fibroblasts and neuronal growth cones.[1][3]

-

Inhibition of Cell Motility: In cancer cell lines like PC-3, this compound significantly impedes cell migration and wound healing capabilities, a direct consequence of its effect on the actin cytoskeleton.[3][4]

-

Golgi Organization: Active Cdc42 is known to play a role in maintaining the perinuclear organization of the Golgi apparatus. This compound treatment disrupts this structure, causing Golgi fragmentation.[1][4]

-

Neuronal Development: this compound suppresses the branching of neurites and the dynamics of growth cones in primary neurons, highlighting the critical role of Cdc42 in neuronal morphogenesis.[1][3]

Importantly, these effects are typically observed without significant impact on cell viability at effective concentrations, indicating a specific mode of action rather than general cytotoxicity.[3]

Conclusion and Future Directions

This compound has emerged as a valuable chemical probe for investigating Cdc42-mediated cellular processes. Its mechanism of action, centered on the direct inhibition of the Cdc42-ITSN protein-protein interaction, provides a specific means to suppress the activation of this key Rho GTPase. The quantitative data and experimental protocols detailed herein provide a comprehensive framework for researchers utilizing this compound to explore the roles of Cdc42 in health and disease. While its potential for partial agonism warrants careful consideration in data interpretation, this compound remains a powerful tool for dissecting the Cdc42 signaling pathway and serves as a foundational lead compound for the development of more potent and specific inhibitors for therapeutic applications in oncology and neurology.

References

- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

The Disruption of Golgi Organization by ZCL278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ZCL278, a selective small molecule inhibitor of Cell division control protein 42 (Cdc42), on the organization of the Golgi apparatus. This document details the mechanism of action, presents quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Cdc42

This compound disrupts the Golgi apparatus by specifically targeting Cdc42, a member of the Rho family of small GTPases.[1][2] In its active, GTP-bound state, Cdc42 plays a crucial role in maintaining the structural integrity and perinuclear localization of the Golgi.[1][2] this compound functions by binding directly to Cdc42 and inhibiting its interaction with the guanine nucleotide exchange factor (GEF) intersectin (ITSN).[1][2][3] This prevents the exchange of GDP for GTP, thereby locking Cdc42 in an inactive state and reducing the perinuclear accumulation of active Cdc42.[1][2] The consequence of this targeted inhibition is the disruption of Golgi structures that are docked by the cis-Golgi matrix protein, GM130.[1][2]

The specificity of this compound for Cdc42 has been demonstrated by comparative studies with NSC23766, a selective inhibitor of another Rho GTPase, Rac1.[1][2][3] While this compound induces Golgi disorganization, NSC23766 does not produce the same effect, underscoring the specific role of Cdc42 in this cellular process.[1][2][3]

Quantitative Effects of this compound on Golgi Organization

The primary observable effect of this compound on the Golgi apparatus is the dispersal of the cis-Golgi marker GM130 from its characteristic compact, perinuclear ribbon-like structure into a fragmented and scattered state throughout the cytoplasm. The following table summarizes the quantitative findings from studies on Swiss 3T3 fibroblasts.

| Treatment Group | Concentration | Duration | Percentage of Cells with Organized Golgi-like Distribution | Reference |

| Control (DMSO) | - | 1 hour | ~85% | [3] |

| This compound | 50 µM | 1 hour | Significantly Reduced (~20%) | [3] |

| NSC23766 (Rac Inhibitor) | 10 µM | 1 hour | No Significant Change (~80%) | [3] |

| Cdc42 Activator | 1 U/mL | 2 minutes | Increased Perinuclear Accumulation | [4] |

Signaling Pathway of this compound-Induced Golgi Disruption

The following diagram illustrates the signaling pathway affected by this compound, leading to the disorganization of the Golgi apparatus.

References

- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

ZCL278: A Technical Guide to its Impact on Microspike Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of ZCL278 on the formation of microspikes, also known as filopodia. This compound has emerged as a valuable chemical tool for dissecting the signaling pathways that govern cytoskeletal dynamics. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols to study its activity, catering to the needs of researchers in cell biology and drug discovery.

Introduction to this compound and Microspike Formation

Microspikes are thin, actin-rich plasma membrane protrusions that function as sensory and exploratory organelles of the cell. Their formation is a highly dynamic process, crucial for cell migration, neuronal guidance, and wound healing. The Rho family of small GTPases, particularly Cdc42, plays a pivotal role in regulating the actin polymerization that drives the extension of these structures.

This compound is a cell-permeable small molecule that has been identified as a selective inhibitor of Cdc42.[1][2][3] It offers a targeted approach to modulate Cdc42 activity and, consequently, the formation of microspikes. Understanding the precise effects of this compound is essential for its application as a research tool and for its potential therapeutic implications.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on microspike formation by directly targeting Cdc42. The canonical activation of Cdc42 involves the exchange of GDP for GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs). One such specific GEF for Cdc42 is Intersectin (ITSN).[4][5]

This compound functions by binding to a surface groove on Cdc42 that is critical for its interaction with ITSN.[4][5] By occupying this binding site, this compound competitively inhibits the Cdc42-ITSN interaction, thereby preventing the GEF-mediated nucleotide exchange. This leads to a decrease in the levels of active, GTP-bound Cdc42 within the cell. As a consequence, downstream signaling pathways that promote actin polymerization and microspike formation are attenuated.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on Cdc42 activity and associated cellular processes have been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) for Cdc42 | 11.4 µM | Surface Plasmon Resonance | [4] |

| Inhibition of Cdc42-ITSN Interaction | IC₅₀ = 7.5 µM | In vitro GEF assay | |

| Cell Permeability | Yes | Inferred from cell-based assays | [1][2] |

Table 1: Biochemical and Biophysical Properties of this compound

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Microspike Formation | Swiss 3T3 Fibroblasts | 50 µM | Abolished microspike formation | [1][2] |

| Cdc42 Activity (G-LISA) | PC-3 | 50 µM | ~80% decrease in GTP-Cdc42 levels | [2] |

| Wound Healing | PC-3 | 5 µM | 30% wound closure after 24h (vs. 41% in control) | [1] |

| Wound Healing | PC-3 | 50 µM | 8% wound closure after 24h (vs. 41% in control) | [1] |

Table 2: Cellular Effects of this compound

Signaling Pathway of this compound-Mediated Inhibition of Microspike Formation

The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of microspike formation.

Caption: this compound inhibits the interaction of the GEF, ITSN, with Cdc42, preventing its activation and subsequent downstream signaling leading to microspike formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on microspike formation and related cellular processes.

Microspike Formation Assay

This assay is used to visualize and quantify the effect of this compound on the formation of actin-rich microspikes.

Materials:

-

Swiss 3T3 fibroblasts (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Glass coverslips

-

Fluorescence microscope

Procedure:

-

Seed Swiss 3T3 fibroblasts onto glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.

-

Serum-starve the cells for 18-24 hours by replacing the complete growth medium with serum-free medium.

-

Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 1-2 hours).

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Stain for F-actin by incubating with fluorescently labeled phalloidin (e.g., 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei by incubating with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei.

-

Quantification: The number and length of microspikes per cell can be quantified using image analysis software such as ImageJ or FIJI.

Cdc42 Activation Assay (G-LISA)

This ELISA-based assay quantitatively measures the levels of active, GTP-bound Cdc42 in cell lysates.

Materials:

-

Cdc42 G-LISA Activation Assay Kit (contains all necessary reagents and plates)

-

Cell line of interest (e.g., PC-3 cells)

-

This compound

-

Vehicle control (DMSO)

-

Lysis buffer (provided in the kit)

-

Bradford assay reagent or equivalent for protein quantification

-

Microplate reader

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with this compound or vehicle control as required for the experiment.

-

Lyse the cells using the provided lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate.

-

Follow the specific instructions provided with the G-LISA kit for adding lysates to the Cdc42-GTP affinity plate. This typically involves equalizing the protein concentration across all samples.

-

Incubate the plate to allow the active Cdc42 to bind to the wells.

-

Wash the wells to remove unbound proteins.

-

Add the anti-Cdc42 antibody and incubate.

-

Wash the wells and add the secondary HRP-conjugated antibody.

-

Wash the wells and add the HRP substrate.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

The amount of active Cdc42 is proportional to the absorbance reading.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Adherent cell line (e.g., PC-3 cells)

-

Complete growth medium

-

This compound

-

Vehicle control (DMSO)

-

Sterile p200 pipette tip or a specialized wound healing insert

-

Phase-contrast microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope. It is crucial to image the same field of view at each time point.

-

Quantification: The area of the scratch at each time point is measured using image analysis software. The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100

Conclusion

This compound is a potent and selective inhibitor of Cdc42 that effectively abolishes microspike formation by preventing the interaction between Cdc42 and its GEF, ITSN. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate signaling pathways that control cytoskeletal dynamics and cell motility. The targeted nature of this compound makes it an indispensable tool for elucidating the specific roles of Cdc42 in various physiological and pathological processes.

References

- 1. pnas.org [pnas.org]

- 2. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]